Roxatidine

概要

説明

ロキサチジンは、特異的で競合的なヒスタミンH2受容体拮抗薬です。 主に胃潰瘍、ゾリンジャー・エリソン症候群、びらん性食道炎、胃食道逆流症、胃炎の治療に使用されます 。 ロキサチジン酢酸塩はプロドラッグの形であり、体内では速やかに活性代謝物であるロキサチジンに変換されます .

製造方法

合成経路と反応条件

ロキサチジンの合成は、いくつかの段階を含みます。

還元的アミノ化: ピペリジンは3-ヒドロキシベンズアルデヒドと反応して3-(1-ピペリジニルメチル)フェノールを生成します。

ウィリアムエーテル合成: この中間体はN-(3-ブロモプロピル)フタルイミドと反応して、保護されたアミンを生成します。

脱保護: 保護されたアミンは、ヒドラジンを用いて脱保護され、(3-(1-ピペリジニルメチル)フェノキシ)プロピルアミンが得られます。

アミド形成: この化合物は、グリコール酸と加熱されてアミドを生成します。

工業的生産方法

ロキサチジン酢酸塩塩酸塩の工業的生産は、同様の合成段階を含みますが、大規模生産に最適化されています。 このプロセスには、最終製品の安定性と純度を確保するための厳格な精製段階と品質管理が含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of roxatidine involves several steps:

Reductive Amination: Piperidine reacts with 3-hydroxybenzaldehyde to form 3-(1-piperidinylmethyl)phenol.

William Ether Synthesis: This intermediate reacts with N-(3-bromopropyl)phthalimide to form a protected amine.

Deprotection: The protected amine is deprotected using hydrazine to yield (3-(1-piperidinylmethyl)phenoxy)propylamine.

Amide Formation: This compound is then heated with glycolic acid to form the amide.

Acetylation: Finally, acetylation with acetic anhydride completes the synthesis of this compound acetate.

Industrial Production Methods

Industrial production of this compound acetate hydrochloride involves similar synthetic steps but is optimized for large-scale production. The process includes stringent purification steps and quality control measures to ensure the stability and purity of the final product .

化学反応の分析

ロキサチジンは、いくつかの種類の化学反応を起こします。

酸化: ロキサチジンは、特定の条件下で酸化される可能性がありますが、これは治療上の用途では一般的ではありません。

還元: ロキサチジンの還元は、その安定した構造のために通常は行われません。

置換: ロキサチジンは、特に強い求核剤の存在下で置換反応を起こす可能性があります。

錯体形成: ロキサチジンは、2,3-ジクロロ-5,6-ジシアノ-1,4-ベンゾキノンやp-クロラニル酸などの試薬と電荷移動錯体を形成し、分光光度分析に使用されます.

科学研究の応用

ロキサチジンには、いくつかの科学研究の応用があります。

科学的研究の応用

Pharmacological Properties

Roxatidine functions as a potent inhibitor of histamine-mediated gastric acid secretion. It has been shown to be 4 to 6 times more effective than cimetidine in animal models . The compound's pharmacokinetic profile indicates that it is well-absorbed and exhibits a favorable safety profile, with a low incidence of adverse reactions reported in clinical studies .

Treatment of Peptic Ulcers

This compound has been extensively studied for its effectiveness in treating peptic ulcers. In a multicenter double-blind clinical trial involving over 700 patients, this compound (75 mg twice daily) demonstrated healing rates exceeding 90% for both gastric and duodenal ulcers, comparable to cimetidine . Furthermore, long-term studies have indicated that this compound can significantly reduce ulcer recurrence rates in patients previously healed from duodenal or gastric ulcers .

Pediatric Use

Recent studies have evaluated the pharmacokinetics of this compound in pediatric populations. Research involving children aged 5 to 14 years indicated that the pharmacokinetic parameters are similar to those observed in adults when adjusted for body surface area or weight. This suggests that this compound can be safely administered to children with conditions such as gastric ulcers and reflux esophagitis .

Anti-Inflammatory and Anti-Allergic Effects

Emerging research highlights this compound's potential beyond gastroenterology. Studies have demonstrated its anti-inflammatory properties, particularly in allergic responses. This compound has been shown to inhibit mast cell-mediated allergic inflammation by suppressing the activation of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. This inhibition leads to reduced expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated mast cells .

Case Study: Allergic Inflammation

In a study involving phorbol 12-myristate 13-acetate-stimulated human mast cells, this compound effectively suppressed the release of histamine, a key mediator in allergic reactions. The compound also improved survival rates in anaphylactic animal models, suggesting its potential utility in managing severe allergic reactions .

Potential in Treating Fibrosis and Skin Diseases

Recent findings indicate that this compound may play a role in preventing fibrosis by inhibiting NF-κB and MAPK signaling pathways. This could have implications for treating conditions characterized by excessive fibrotic tissue formation . Additionally, given its anti-inflammatory effects, there is ongoing research into its potential application in skin inflammatory diseases such as atopic dermatitis .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application | Description | Efficacy |

|---|---|---|

| Peptic Ulcers | Treatment for gastric and duodenal ulcers | Healing rates >90% compared to cimetidine |

| Pediatric Use | Safe administration in children with similar pharmacokinetics to adults | Effective for gastric-related conditions |

| Allergic Inflammation | Inhibition of mast cell activation and cytokine release | Reduced histamine levels; improved survival rates in models |

| Fibrosis | Prevention through inhibition of NF-κB and MAPK signaling | Potential therapeutic application |

| Skin Diseases | Possible role in treating atopic dermatitis | Under investigation |

作用機序

ロキサチジンは、胃の壁細胞のH2受容体において、ヒスタミンと競合的に阻害することで作用します。 この阻害により、食物摂取による基礎分泌と刺激分泌の両方の胃酸分泌が減少します 。 主な分子標的はヒスタミンH2受容体であり、胃酸分泌の重要な仲介物質であるヒスタミンの作用を阻害することが経路に含まれます .

類似化合物との比較

ロキサチジンは、シメチジン、ラニチジン、ファモチジンなどの他のヒスタミンH2受容体拮抗薬と比較されています。

ロキサチジンのユニークさは、高い効力と、抗アンドロゲン作用や肝臓薬物代謝への干渉なしにヒスタミンH2受容体を選択的に阻害することです .

生物活性

Roxatidine, a histamine H2-receptor antagonist, is primarily used for the treatment of gastric and duodenal ulcers. However, recent research has expanded its profile to include various biological activities, particularly its anti-inflammatory and anti-allergic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potential through detailed research findings and case studies.

This compound functions by competitively inhibiting the binding of histamine to H2 receptors on parietal cells in the stomach, leading to reduced gastric acid secretion. This mechanism is crucial for its efficacy in treating peptic ulcers. In addition to its primary action on gastric acid secretion, this compound exhibits significant anti-inflammatory properties.

Inhibition of Inflammatory Pathways

Recent studies have demonstrated that this compound can attenuate mast cell-mediated allergic inflammation by inhibiting nuclear factor kappa B (NF-κB) and caspase-1 activation. Specifically, it suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in human mast cells (HMC-1) stimulated by phorbol 12-myristate 13-acetate (PMA) and calcium ionophore .

Table 1: Effects of this compound on Cytokine Expression

| Cytokine | Expression Level (mRNA) | Treatment Condition |

|---|---|---|

| TNF-α | Decreased | PMA + this compound |

| IL-6 | Decreased | PMA + this compound |

| IL-1β | Decreased | PMA + this compound |

Furthermore, this compound has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 MAPK, which plays a critical role in inflammatory signal transduction pathways . This inhibition contributes to its anti-inflammatory effects.

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with over 95% bioavailability. Clinical studies indicate that it does not accumulate in plasma even with multiple doses . The pharmacokinetic profile demonstrates a consistent correlation between dosage and plasma concentration levels in both pediatric and adult populations .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | >95% |

| Peak Plasma Concentration (Cmax) | Dose-dependent |

| Half-life | Approximately 3 hours |

Clinical Applications

This compound has been evaluated for its efficacy in various gastrointestinal disorders beyond peptic ulcers. Clinical trials have confirmed its effectiveness in treating stomal ulcers and reflux esophagitis. In a multicenter trial involving over 700 patients, this compound demonstrated healing rates comparable to those of cimetidine, a commonly used H2-receptor antagonist .

Case Studies

- Duodenal Ulcer Healing : A study comparing this compound (75 mg twice daily) with Ranitidine (150 mg twice daily) found comparable healing rates over four weeks .

- Allergic Reactions : In an experimental model using PMACI-stimulated HMC-1 cells, this compound significantly reduced histamine levels and inhibited mast cell activation .

Safety Profile

The overall incidence of adverse reactions associated with this compound is low, reported at approximately 1.7% across extensive clinical trials. Common side effects include skin rashes and constipation . The safety profile supports its use not only for gastrointestinal conditions but also for potential applications in allergic diseases.

特性

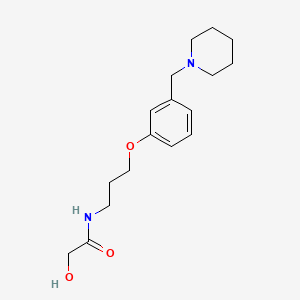

IUPAC Name |

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCREUFCSIMJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97900-88-4 (mono-hydrochloride) | |

| Record name | Roxatidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30228937 | |

| Record name | Roxatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78273-80-0 | |

| Record name | Roxatidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78273-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXATIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV9VHT3YUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。